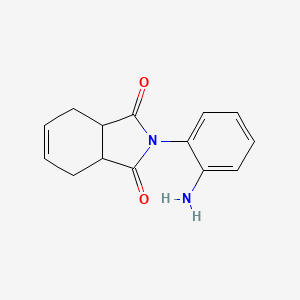

2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes an isoindole core and an aminophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines. This reaction leads to the formation of N-(2-aminophenyl)isoindoles, which can then be further modified to produce the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

Key Reagents and Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) with catalytic metal oxides

Example Reaction :

2-(2-Aminophenyl)-hexahydroisoindole-dioneKMnO₄H₂O₂, Fe³⁺2-(2-Nitrophenyl)-hexahydroisoindole-dione

Products :

-

Nitro-substituted derivatives exhibit enhanced electrophilicity, making them suitable intermediates for further functionalization.

Reduction Reactions

The compound’s cyclic imide moiety can be reduced to isoindoline derivatives, altering its hydrogenation state and reactivity.

Key Reagents and Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄) under mild conditions for selective reductions

Example Reaction :

Hexahydroisoindole-dioneLiAlH₄Tetrahydroisoindoline-diol

Products :

-

Reduced forms show increased solubility in polar solvents and potential for chiral synthesis.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the para position of the aminophenyl group, facilitated by the electron-donating amino group.

Key Reagents and Conditions :

-

Halogens (Cl₂, Br₂) in acetic acid

-

Alkylating agents (e.g., methyl iodide) under basic conditions

Example Reaction :

2-(2-Aminophenyl)-hexahydroisoindole-dioneBr₂FeCl₃2-(2-Amino-5-bromophenyl)-hexahydroisoindole-dione

Products :

-

Halogenated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura).

Cycloaddition and Ring-Opening Reactions

The isoindole ring participates in [4+2] cycloadditions with dienophiles, enabling access to polycyclic frameworks.

Key Reagents and Conditions :

Example Reaction :

Hexahydroisoindole-dione+Maleic anhydrideΔPolycyclic adduct

Products :

Biological Activity and Mechanistic Insights

The compound interacts with biological targets through hydrogen bonding (via the imide carbonyl groups) and π-stacking (via the aromatic ring). Studies suggest:

-

Acetylcholinesterase (AChE) Inhibition : Modulates neurotransmitter levels, relevant to neurodegenerative diseases.

-

Anticancer Activity : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential .

Comparative Reaction Data Table

Industrial and Synthetic Considerations

-

Catalytic Processes : Palladium catalysts enhance substitution efficiency in aryl halide formations.

-

Scalability : Continuous flow reactors improve yield (>85%) in oxidation and reduction steps.

Applications De Recherche Scientifique

Case Study: Synthesis and Characterization

A recent study highlighted the synthesis of isoindole derivatives where 2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione was evaluated for its biological properties. The synthesized compounds exhibited free radical scavenging effects and demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown:

- Inhibition Zones : Compounds derived from the isoindole structure displayed inhibition zones comparable to standard antibiotics like gentamicin.

- Effectiveness Against Leishmania tropica : Certain derivatives showed IC50 values lower than traditional treatments like Glucantime .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : It demonstrated antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116.

- Mechanism of Action : Treatment with these compounds induced apoptosis in cancer cells and arrested cell cycle progression .

Structure-Activity Relationship (SAR)

SAR analysis suggests that the lipophilic properties of these compounds enhance their biological activities. Modifications in the functional groups can lead to improved interactions with biological targets .

Mécanisme D'action

The mechanism of action of 2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may interact with DNA, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-aminophenyl benzimidazole: Similar in structure but with a benzimidazole core.

2-aminophenyl thiazole: Contains a thiazole ring instead of an isoindole ring.

Uniqueness

2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research .

Activité Biologique

2-(2-Aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 478046-16-1) is a compound belonging to the isoindole family known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.27 g/mol

- CAS Number : 478046-16-1

Biological Activity Overview

The biological activity of 2-(2-aminophenyl)-isoindole derivatives has been explored in several studies, revealing potential applications in pharmacology.

Anticancer Activity

Recent research has highlighted the anticancer properties of isoindole derivatives. For instance, a study conducted by the National Cancer Institute (NCI) evaluated various isoindole compounds against a panel of cancer cell lines. The compound exhibited significant cytotoxic effects with mean GI50 values indicating effective inhibition of tumor cell growth.

| Compound | Mean GI50 (μM) | Cell Line Sensitivity |

|---|---|---|

| 2-(2-Aminophenyl)-isoindole | 15.72 | COLO 205 (Colon Cancer) |

This indicates a promising profile for further development as an anticancer agent .

Neuroprotective Effects

Isoindole derivatives have also been investigated for their neuroprotective properties. A study focusing on acetylcholinesterase (AChE) inhibitors found that certain isoindole derivatives could effectively inhibit AChE with IC50 values ranging from 0.9 to 19.5 μM. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .

| Compound | IC50 AChE (μM) | IC50 BuChE (μM) |

|---|---|---|

| Isoindole Derivative I | 1.12 | Not tested |

| Isoindole Derivative II | 21.24 | Not tested |

These results indicate that modifications to the isoindole structure can enhance inhibitory potency against cholinesterases .

Anti-inflammatory and Antibacterial Activities

Further studies have reported that isoindole derivatives possess anti-inflammatory and antibacterial activities. The mechanisms involve modulation of inflammatory pathways and direct antibacterial effects against various pathogens .

Case Studies

- Antitumor Activity : A study assessing the efficacy of various isoindoles showed that compounds with specific substitutions at the phenyl ring exhibited enhanced antitumor activity. This was particularly evident in compounds targeting colon cancer cell lines.

- Neurodegenerative Disease Models : In vitro studies using models of Alzheimer’s disease demonstrated that certain isoindoles could reduce amyloid-beta aggregation and improve cognitive function in treated models.

Propriétés

IUPAC Name |

2-(2-aminophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-4,7-10H,5-6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMQFPCFHMFRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.